molecular formula C7H14N2O3 B14402330 2,5-Dimethoxypent-4-enehydrazide CAS No. 89709-90-0

2,5-Dimethoxypent-4-enehydrazide

Cat. No.: B14402330
CAS No.: 89709-90-0
M. Wt: 174.20 g/mol
InChI Key: RFMOMEYKOGIZFH-UHFFFAOYSA-N
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Description

2,5-Dimethoxypent-4-enehydrazide is an organic compound with the molecular formula C7H14N2O2. It is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to a pent-4-ene chain with two methoxy groups at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxypent-4-enehydrazide typically involves the reaction of 2,5-dimethoxypent-4-enal with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxypent-4-enehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxypent-4-enehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxypent-4-enehydrazide involves its interaction with various molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A related compound with similar methoxy substitution but different functional groups.

    2,5-Dimethoxyphenylacetic acid: Another compound with methoxy groups at the 2 and 5 positions but with an acetic acid functional group.

    2,5-Dimethoxyphenethylamine: A compound with methoxy groups and an amine functional group.

Uniqueness

2,5-Dimethoxypent-4-enehydrazide is unique due to its combination of a hydrazide group with a pent-4-ene chain and methoxy substitutions. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89709-90-0

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

2,5-dimethoxypent-4-enehydrazide

InChI

InChI=1S/C7H14N2O3/c1-11-5-3-4-6(12-2)7(10)9-8/h3,5-6H,4,8H2,1-2H3,(H,9,10)

InChI Key

RFMOMEYKOGIZFH-UHFFFAOYSA-N

Canonical SMILES

COC=CCC(C(=O)NN)OC

Origin of Product

United States

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